TRAF-STOP inhibitor 6877002
描述
TRAF-STOP 抑制剂 6877002 是一种选择性抑制 CD40 和肿瘤坏死因子受体相关因子 6 之间相互作用的抑制剂。该化合物以其抑制 RAW 细胞中活化 B 细胞核因子 kappa 轻链增强子的能力而闻名。 它在减少动脉粥样硬化斑块中的白细胞募集、巨噬细胞活化和巨噬细胞增殖方面显示出可喜的成果 .
作用机制
TRAF-STOP 抑制剂 6877002 通过选择性抑制 CD40 和肿瘤坏死因子受体相关因子 6 之间的相互作用来发挥其作用。这种抑制阻止了活化 B 细胞核因子 kappa 轻链增强子的活化,从而减少了白细胞募集和巨噬细胞活化。 该化合物靶向炎症和免疫反应中涉及的特定分子途径 .
生化分析
Biochemical Properties
TRAF-STOP inhibitor 6877002 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It binds to TRAF6, blocking its interaction with CD40 . This inhibition disrupts the downstream signaling of the CD40-CD40L dyad, which is central to atherogenesis . The compound’s interaction with these biomolecules significantly influences the biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cells are multifaceted. It reduces leukocyte recruitment and macrophage activation, thereby reducing macrophage proliferation in atherosclerotic plaques . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to TRAF6, which disrupts the interaction between TRAF6 and CD40 . This disruption inhibits the activation of NF-κB in cells, leading to a reduction in inflammation and leukocyte trafficking .
Metabolic Pathways
This compound is involved in the CD40-TRAF6 signaling pathway . It interacts with the enzyme TRAF6, disrupting its interaction with CD40 and thereby inhibiting the downstream signaling of the CD40-CD40L dyad .
准备方法
TRAF-STOP 抑制剂 6877002 的合成路线涉及多个步骤,从制备中间化合物开始。详细的合成路线和反应条件在专利 WO2014033122A1 中概述。 该化合物通常通过一系列涉及形成关键中间体,然后在特定条件下将其转化为最终产物的反应来合成 .
对于工业生产,该化合物以较大的量使用优化的反应条件合成,以确保高产率和纯度。 该过程涉及使用二甲基亚砜等溶剂和聚乙二醇 300 和吐温 80 等试剂来实现所需的浓度和稳定性 .
化学反应分析
TRAF-STOP 抑制剂 6877002 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 它也可以进行还原反应以产生还原形式。
取代: 该化合物可以参与取代反应,其中特定官能团被其他官能团取代。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所使用的特定条件和试剂 .
科学研究应用
TRAF-STOP 抑制剂 6877002 具有广泛的科学研究应用:
化学: 它用作研究 CD40 和肿瘤坏死因子受体相关因子 6 之间相互作用的工具化合物。
生物学: 该化合物用于研究活化 B 细胞核因子 kappa 轻链增强子在细胞过程中的作用。
医学: 它已显示出通过抑制白细胞募集和巨噬细胞活化来减少动脉粥样硬化进展的潜力。
相似化合物的比较
TRAF-STOP 抑制剂 6877002 在其对 CD40-肿瘤坏死因子受体相关因子 6 相互作用的选择性抑制方面是独特的。类似的化合物包括:
- CTK7A
- HIF-2α-IN-8
- 替洛里昂二盐酸盐
- 葡萄糖胺硫酸盐
- HIF1-IN-3
属性
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYOFMRLSHZFE-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433249-94-6 | |
Record name | 433249-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for TRAF-STOP Inhibitor 6877002, and how does this impact downstream signaling?
A: this compound acts by directly disrupting the protein-protein interaction between CD40 and TRAF6. [] CD40, a co-stimulatory receptor found on immune cells like macrophages and B cells, requires interaction with TRAF adaptor proteins for downstream signaling. [] By inhibiting the binding of TRAF6 to CD40, this inhibitor specifically blocks the activation of inflammatory pathways downstream of CD40, including the production of pro-inflammatory cytokines like TNF and IL-6. [, , ] This targeted inhibition of CD40-TRAF6 signaling has been shown to reduce inflammation and ameliorate disease in models of atherosclerosis, obesity-associated insulin resistance, and sepsis. [, , ]
Q2: What is the significance of targeting the CD40-TRAF6 pathway specifically, as opposed to other points in the CD40 signaling cascade?
A: While inhibiting CD40 ligand (CD40L) binding to CD40 effectively reduces inflammation, long-term blockade leads to immune suppression. [] The CD40 receptor utilizes different TRAF proteins (TRAF2, 3, 5, 6) to activate diverse signaling cascades. [] Interestingly, studies show that CD40-TRAF2/3/5 signaling might even play a protective role in obesity-related metabolic complications. [] Therefore, targeting the CD40-TRAF6 interaction specifically offers a more precise approach. This focused inhibition allows for a reduction in inflammation associated with certain disease states, while potentially avoiding the broader immunosuppressive effects of complete CD40 pathway blockade. [, ]
Q3: What in vivo evidence supports the therapeutic potential of this compound?
A: Preclinical studies using mouse models have demonstrated promising results. In Apoe-/- mice, which are prone to atherosclerosis, administration of TRAF-STOP inhibitors led to a significant reduction in atherosclerotic plaque size. This reduction was attributed to decreased monocyte and neutrophil recruitment to the artery wall, as well as a decrease in inflammatory cytokine production. [] Furthermore, encapsulating this compound in HDL-based nanoparticles enhanced its delivery to macrophages, further improving its efficacy in reducing atherosclerosis. [] Additionally, this inhibitor showed promise in a mouse model of obesity-associated insulin resistance, where it improved insulin sensitivity and reduced inflammation in adipose tissue. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。